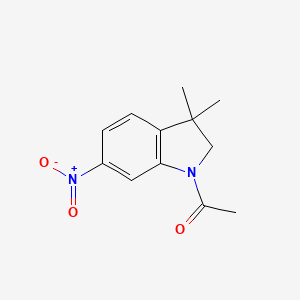
1-(3,3-Dimethyl-6-nitroindolin-1-yl)ethanone
Descripción general
Descripción
1-(3,3-Dimethyl-6-nitroindolin-1-yl)ethanone, also known as DMNI, is a synthetic compound that has been studied extensively in recent years for its potential applications in a variety of scientific research areas. DMNI has been found to have a variety of biochemical and physiological effects, and its synthesis method and mechanism of action have been well-characterized.
Aplicaciones Científicas De Investigación
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It’s used as a reagent in the identification and quantification of proteins and their modifications, aiding in understanding diseases and biological processes .
Organic Synthesis
In organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its structure allows for various chemical reactions, making it valuable for creating new compounds with potential pharmaceutical applications .
Material Science
Researchers in material science may use this compound to develop new materials with unique properties, such as enhanced durability or electrical conductivity. It could be a precursor for materials used in electronics or nanotechnology .
Chemical Sensing
Due to its nitro group, 1-(3,3-Dimethyl-6-nitroindolin-1-yl)ethanone can act as a chemical sensor. It may be used to detect the presence of specific substances or changes in the environment, which is crucial in fields like environmental monitoring or diagnostics .
Photodynamic Therapy
This compound might have applications in photodynamic therapy (PDT) for treating cancer. In PDT, a photosensitizer is activated by light to produce a form of oxygen that kills nearby cells. Its structure suggests potential as a photosensitizer due to the presence of the nitro group .
Drug Development
The compound’s molecular framework is conducive to drug development, especially for designing drugs that target the central nervous system, given its indoline structure, which is common in many CNS drugs .
Analytical Chemistry
In analytical chemistry, it can be used as a standard or reference compound in chromatography or spectrometry to help identify and quantify other substances in a sample .
Environmental Science
Lastly, it may find use in environmental science research, particularly in the study of nitro compounds’ effects on ecosystems and their potential as environmental contaminants .
Each application mentioned leverages the unique chemical structure of 1-(3,3-Dimethyl-6-nitroindolin-1-yl)ethanone, which includes a nitro group and an indoline backbone, making it versatile for various scientific endeavors. The compound’s empirical formula is
C12H14N2O3 C_{12}H_{14}N_{2}O_{3} C12H14N2O3
and it has a molecular weight of 234.25 . Please note that while these applications are based on the compound’s chemical properties, specific studies and experimental data would be necessary to confirm its efficacy in these roles.Propiedades
IUPAC Name |
1-(3,3-dimethyl-6-nitro-2H-indol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-8(15)13-7-12(2,3)10-5-4-9(14(16)17)6-11(10)13/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZCJZLWNBAQDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C2=C1C=C(C=C2)[N+](=O)[O-])(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583135 | |
| Record name | 1-(3,3-Dimethyl-6-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,3-Dimethyl-6-nitroindolin-1-yl)ethanone | |
CAS RN |
453562-68-0 | |
| Record name | 1-(2,3-Dihydro-3,3-dimethyl-6-nitro-1H-indol-1-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=453562-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,3-Dimethyl-6-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanone, 1-(2,3-dihydro-3,3-dimethyl-6-nitro-1H-indol-1-yl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

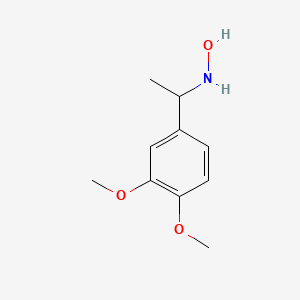
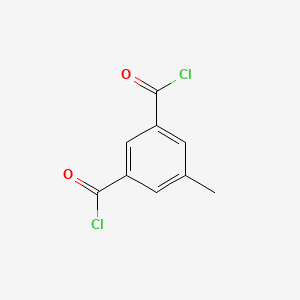
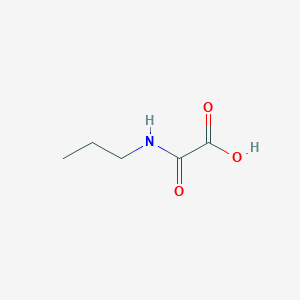
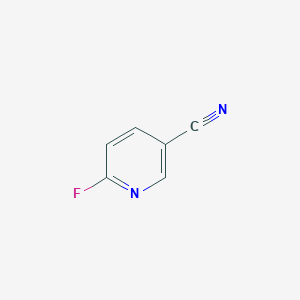


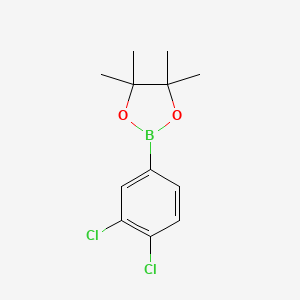

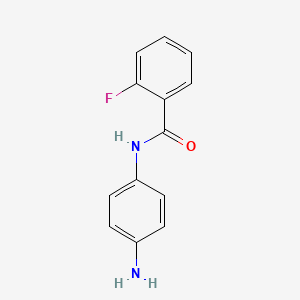

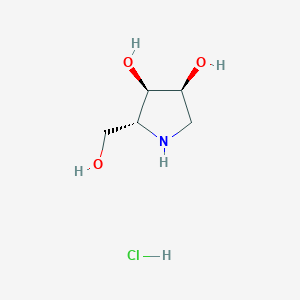
![2,7-Dibromo-2',3',5',6'-tetrahydrospiro[fluorene-9,4'-pyran]](/img/structure/B1316024.png)

![Methyl [4-(2-aminoethoxy)phenyl]acetate](/img/structure/B1316030.png)